Butylmagnesium chloride
Overview
Description
Synthesis Analysis
The synthesis of butylmagnesium chloride involves the reaction of magnesium metal with butyl chloride in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). This process requires careful control of reaction conditions to ensure the efficient production of the Grignard reagent.
Molecular Structure Analysis
Butylmagnesium chloride consists of a carbon chain attached to a magnesium atom, which is in turn coordinated to a chloride ion. The magnesium atom acts as a Lewis acid, facilitating its reactivity with various electrophiles. Its structure is pivotal in understanding its reactivity and applications in organic synthesis.
Chemical Reactions and Properties
Butylmagnesium chloride is known for its ability to form carbon-carbon bonds. It reacts with carbon dioxide to form carboxylic acids, with aldehydes and ketones to form alcohols, and with electrophiles to form various other organic compounds. Its reactivity is attributed to the polar bond between magnesium and carbon, allowing for nucleophilic attack on electrophilic carbon atoms.
Physical Properties Analysis
As a solution in ether, butylmagnesium chloride is a colorless to slightly yellow liquid. It is highly reactive with water, air, and moisture, necessitating its storage and handling under an inert atmosphere. Its physical properties, such as boiling point and solubility, are influenced by its molecular structure and the solvent used.
Chemical Properties Analysis
The chemical properties of butylmagnesium chloride, including its reactivity with different functional groups, are crucial for its application in organic synthesis. Its reactivity towards electrophiles, nucleophiles, and various organic substrates allows for the synthesis of a wide array of organic compounds.
- Structural and mechanistic aspects of thermal degradation of poly(vinyl chloride) and the relevance of tertiary chloride in reactions (Starnes, 2002).
- A comprehensive review of process synthesis, including chemical reaction paths and the integration of components in chemical processes (Nishida, Stephanopoulos, & Westerberg, 1981).
- Insights into the synthesis of multiply arylated heteroarenes, highlighting the versatility of palladium-catalyzed reactions (Rossi et al., 2014).
Scientific Research Applications
1. Polymerization Initiator
Butylmagnesium chloride is utilized in the production of certain polymers. For instance, it acts as an initiator in the polymerization of methyl methacrylate to create isotactic and stereoblock poly(methyl methacrylates) (Allen & Mair, 1984). This process involves careful control of solvent composition to achieve highly isotactic polymers.
2. Mercury Speciation Analysis
In environmental chemistry, butylmagnesium chloride is used in the derivatization of mercury species. This aids in the identification and quantification of mercury compounds, particularly in the context of pollution and toxicology studies (Emteborg et al., 1999).
3. Organic Synthesis
Butylmagnesium chloride finds applications in organic synthesis, where it serves as a reagent for various chemical transformations. It is used in reactions such as the synthesis of unsolvated n-butylmagnesium chloride (Bryce-smith & Blues, 2003), and in the reaction between butylmagnesium bromide and allyl chloride in the presence of transition metal salts (Ohbe et al., 1974).
4. Stereoselective Polymerization
Butylmagnesium is used in the polymerization of racemic lactide, leading to the formation of polylactide with a partially disyndiotactic structure (Kasperczyk & Bero, 2000). This is significant in the field of biodegradable polymers and medical applications.
5. Research on Reaction Intermediates
It is also instrumental in understanding the formation of reaction intermediates, as demonstrated in a study on the synthesis of di-n-butylmagnesium from anhydrous magnesium chloride and n-butyllithium (Nune et al., 2019).
Future Directions
properties
IUPAC Name |
magnesium;butane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.Mg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXHCILOWRXCEO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074924 | |
Record name | Magnesium, butylchloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Magnesium, butylchloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butylmagnesium chloride | |
CAS RN |
693-04-9 | |
Record name | Butylmagnesium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, butylchloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, butylchloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butylmagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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